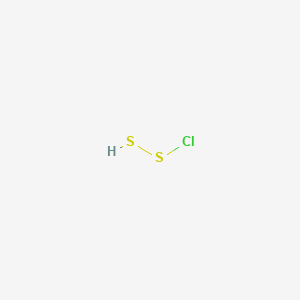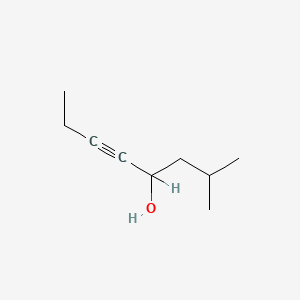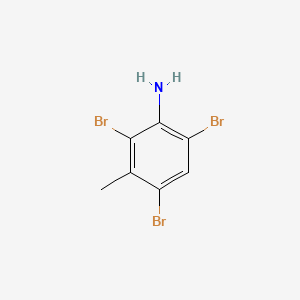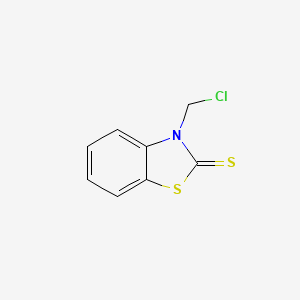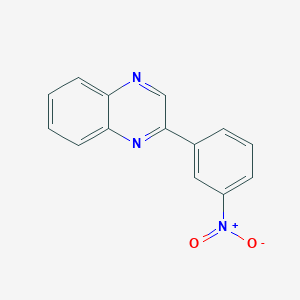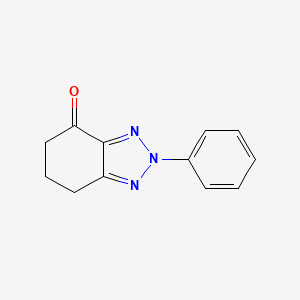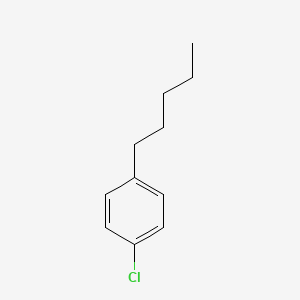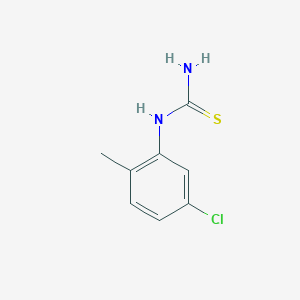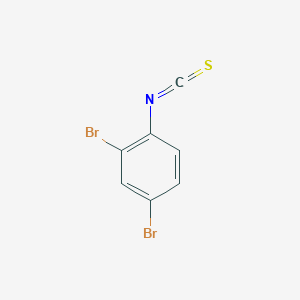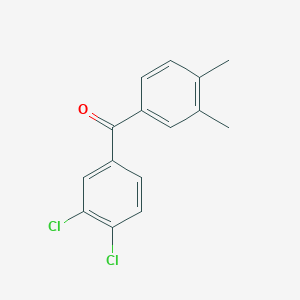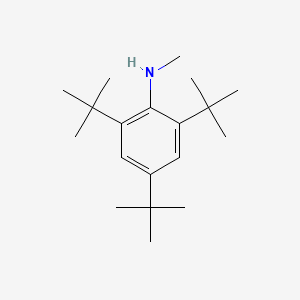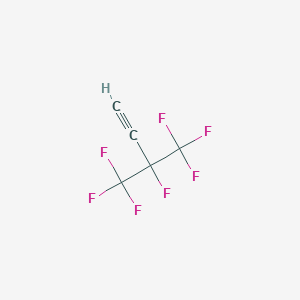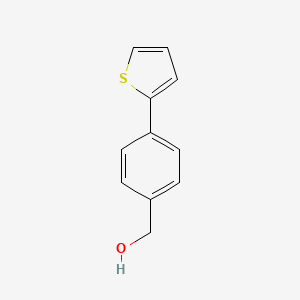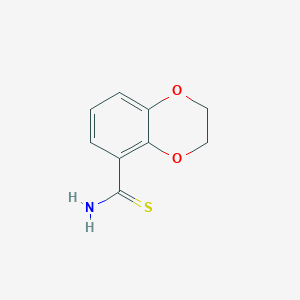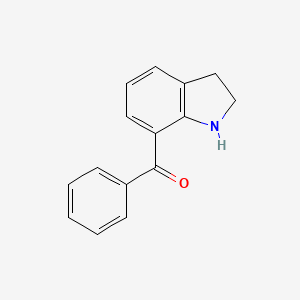
2,3-二氢-1H-吲哚-7-基(苯基)甲酮
概述
描述
“2,3-dihydro-1H-indol-7-yl(phenyl)methanone” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
科学研究应用
Antitumor Activity
A novel indole compound, I-387, structurally related to 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, has demonstrated potent antitumor activity in preclinical models. This compound shows promise as an antitubulin agent and has been noted for its ability to avoid drug resistance mediated by P-glycoprotein. Moreover, it exhibited less neurotoxicity than vinca alkaloids in vivo studies (Ahn et al., 2011). Another study focusing on (3-(1H-indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) reported its effective in vitro and in vivo antitumor activity, particularly for drug-resistant cancer management (Ahn et al., 2010).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of I-387, a compound similar to 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, were studied in various animal models, including mice, rats, dogs, monkeys, and humans. This research aids in understanding the stability and metabolic pathways of such compounds, which is crucial for drug development (Ahn et al., 2011).
Synthesis and Structural Insights
Research into the synthesis and structural analysis of similar compounds, such as phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, provides insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Anga et al., 2014).
In Vitro Activities
Furan-2-yl(phenyl)methanone derivatives, structurally related to the compound , were synthesized and screened for in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives showed promising activity, which could be beneficial in the development of new therapeutic agents (Zheng et al., 2011).
Potential in Cancer Treatment
A related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), was found to exhibit cytotoxicity in tumor cell lines and induce apoptosis in cancer cells. This suggests its potential as a promising anticancer therapeutic (Magalhães et al., 2013).
Applications in Synthesis and Catalysis
The synthesis and applications of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, structurally related to 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, in electrochemistry and liquid crystal properties were explored, demonstrating the versatility of such compounds in different chemical contexts (Zhao et al., 2013).
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2,3-dihydro-1H-indol-7-yl(phenyl)methanone”, being an indole derivative, could be a potential candidate for future research and development in the field of medicinal chemistry.
属性
IUPAC Name |
2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVZJBWXVZVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372438 | |
| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
CAS RN |
33244-57-4 | |
| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

